Levosulpiride

概要

説明

レボスルピリドは、置換ベンズアミド誘導体であり、ドーパミンD2受容体の選択的拮抗薬です。スルピリドの(S)-(-)-エナンチオマーであり、その運動促進作用と抗精神病作用で知られています。 レボスルピリドは、消化不良、過敏性腸症候群、統合失調症、うつ病などのさまざまな状態の治療に使用されます .

製法

合成経路と反応条件: レボスルピリドは、ラセミ体のスルピリドの分割によって合成することができます。一方法は、メチルアルコールとN,N-ジメチルホルムアミドを溶媒とし、酸化鉄を触媒として、超音波条件下で行います。 このプロセスにより、レボスルピリド二水和物が結晶化されます .

工業生産方法: レボスルピリドの工業生産には、化学合成と樹脂後分割法が用いられます。このプロセスには、特定の溶媒と超音波条件を用いて、高収率で高純度の製品を得ることが含まれます。 この方法は、コスト効率が高く、大規模生産に適しています .

化学反応解析

反応の種類: レボスルピリドは、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応は、化合物の構造を修飾し、薬理作用を強化するために不可欠です。

一般的な試薬と条件: レボスルピリドを含む反応で一般的に使用される試薬には、酸化剤、還元剤、酸化鉄などの触媒が含まれます。反応は、通常、目的の結果を得るために、制御された温度と圧力条件下で行われます。

生成される主な生成物: レボスルピリドを含む反応から生成される主な生成物には、さまざまな誘導体とエナンチオマーが含まれます。 これらの生成物は、さまざまな医薬品製剤に使用され、さまざまな医療状態の治療に使用されます .

科学研究への応用

レボスルピリドは、化学、生物学、医学、産業など、幅広い科学研究への応用があります。医学では、消化不良、過敏性腸症候群、統合失調症、うつ病などの状態の治療に使用されます生物学では、ドーパミン受容体拮抗作用のメカニズムとその中枢神経系への影響を理解するために使用されます .

準備方法

Synthetic Routes and Reaction Conditions: Levosulpiride can be synthesized through the resolution of racemic sulpiride. One method involves using methyl alcohol and N,N-dimethylformamide as solvents, with ferric oxide as a catalyst under ultrasound conditions. This process results in the crystallization of this compound dihydrate .

Industrial Production Methods: The industrial production of this compound involves the chemical synthesis and resin post-split method. The process includes the use of specific solvents and ultrasound conditions to achieve high yield and purity. The method is designed to be cost-effective and suitable for large-scale production .

化学反応の分析

Types of Reactions: Levosulpiride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts such as ferric oxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.

Major Products Formed: The major products formed from the reactions involving this compound include its various derivatives and enantiomers. These products are used in different pharmaceutical formulations to treat a range of medical conditions .

科学的研究の応用

Levosulpiride has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry In medicine, it is used to treat conditions such as dyspepsia, irritable bowel syndrome, schizophrenia, and depressionIn biology, it is used to understand the mechanisms of dopamine receptor antagonism and its effects on the central nervous system .

作用機序

レボスルピリドは、主にドーパミンD2受容体を選択的に拮抗することで効果を発揮します。この作用により、ドーパミンの合成と放出が抑制され、抗精神病作用と運動促進作用が得られます。 レボスルピリドは、5-HT4受容体アゴニストとしても作用し、胃腸の運動性を高め、消化不良や過敏性腸症候群の症状を緩和します .

類似化合物との比較

レボスルピリドは、メトクロプラミド、チアプリド、スルトプリドなどの他のベンズアミド誘導体と比較されます。これらの化合物はすべて類似した薬理作用を共有していますが、レボスルピリドはドーパミンD2受容体の選択的拮抗作用と、それに加えて運動促進作用を持つ点でユニークです。 これにより、レボスルピリドは、胃腸疾患や特定の精神疾患の治療に特に効果的です .

類似化合物のリスト:- メトクロプラミド

- チアプリド

- スルトプリド

- スルピリド

- ベラリプリド

レボスルピリドは、特定の受容体選択性と、ドーパミン拮抗薬と運動促進薬の両方の二重作用を持つ点で際立っています。

生物活性

Levosulpiride, the levorotatory enantiomer of sulpiride, is a substituted benzamide primarily used in the treatment of various gastrointestinal and psychiatric disorders. Its biological activity is attributed to its pharmacological effects, particularly as an atypical antipsychotic and prokinetic agent. This article explores the mechanisms of action, therapeutic applications, efficacy in clinical studies, and safety profile of this compound.

This compound primarily acts as a selective antagonist at D2 dopaminergic receptors located on presynaptic membranes in the central nervous system (CNS). This action leads to an increase in dopaminergic neurotransmission, which is beneficial in treating conditions like schizophrenia and depression. Additionally, this compound exhibits prokinetic properties by blocking dopamine's inhibitory effects on gastrointestinal motility, enhancing gastric emptying and intestinal transit .

Therapeutic Applications

This compound is indicated for various conditions, including:

- Functional Dyspepsia : It has been shown to alleviate symptoms such as bloating and discomfort by improving gastric motility.

- Psychiatric Disorders : As an atypical antipsychotic, it is used for treating schizophrenia and depression.

- Diabetic Macular Edema (DME) : Recent studies suggest this compound may reduce central foveal thickness and improve visual outcomes in patients with DME .

Functional Dyspepsia

A study involving 342 patients with dysmotility-like functional dyspepsia demonstrated significant improvement in symptom scores after treatment with this compound. The global symptom score decreased from a baseline of 10.2 to 4.5 after 30 days of treatment (p < 0.001). The drug was well tolerated with minimal adverse effects reported .

| Symptom Score | Baseline | After Treatment |

|---|---|---|

| Total Score | 10.2 | 4.5 |

Diabetic Macular Edema

In a phase 2 trial, patients treated with this compound for eight weeks showed significant improvements in visual acuity and structural parameters compared to placebo. Key findings included:

- Central Foveal Thickness (CFT) : Decreased significantly (p ≤ 0.013).

- Mean Macular Volume (MMV) : Showed a reduction (p ≤ 0.002).

- Visual Acuity Improvement : 41% of patients gained ≥5 ETDRS letters compared to 28% in the placebo group .

Safety Profile

This compound is generally well tolerated. Common side effects include:

- Somnolence (17.8%)

- Galactorrhea (26.7%)

- Fatigue (11.1%)

- Headache (11.5%)

No serious adverse events were reported during clinical trials, indicating a favorable safety profile for long-term use .

特性

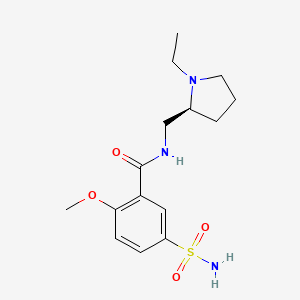

IUPAC Name |

N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-methoxy-5-sulfamoylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O4S/c1-3-18-8-4-5-11(18)10-17-15(19)13-9-12(23(16,20)21)6-7-14(13)22-2/h6-7,9,11H,3-5,8,10H2,1-2H3,(H,17,19)(H2,16,20,21)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGRJTUBHPOOWDU-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCC[C@H]1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0042583 | |

| Record name | N-{[(2S)-1-Ethylpyrrolidin-2-yl]methyl}-2-methoxy-5-sulfamoylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23672-07-3 | |

| Record name | Levosulpiride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23672-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levosulpiride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023672073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levosulpiride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16021 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-{[(2S)-1-Ethylpyrrolidin-2-yl]methyl}-2-methoxy-5-sulfamoylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-methoxy-5-sulfamoylbenzamid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVOSULPIRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTG7R315LK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Levosulpiride?

A1: this compound is a selective dopamine D2 receptor antagonist. [, , , ] It binds to these receptors, primarily in the gut and brain, blocking the action of dopamine. [, , ]

Q2: How does this compound's D2 receptor antagonism translate to its therapeutic effects in the gastrointestinal tract?

A2: By blocking D2 receptors in the gut, this compound enhances acetylcholine release, which promotes gastric motility and coordination between the stomach and duodenum. [] This can alleviate symptoms associated with functional dyspepsia and gastroparesis, particularly in individuals with delayed gastric emptying. [, , ]

Q3: this compound is also recognized for its antipsychotic effects. What is the basis for this action?

A3: this compound's antipsychotic effects are attributed to its D2 receptor antagonism in the mesolimbic pathway of the brain. [, ] By modulating dopaminergic activity in this region, it can help manage symptoms associated with schizophrenia. []

Q4: Does this compound influence prolactin levels?

A4: Yes, as a dopamine D2 receptor antagonist, this compound can lead to hyperprolactinemia. [, ] This is because dopamine normally inhibits prolactin release. []

Q5: What is the significance of this compound's effect on prolactin in the context of diabetic retinopathy?

A5: Research suggests that prolactin possesses protective properties against diabetic retinopathy. [] this compound, by elevating prolactin levels, promotes the accumulation of vasoinhibin in the vitreous humor of patients with proliferative diabetic retinopathy. [, ] Vasoinhibin, a fragment of prolactin, exhibits antiangiogenic properties, potentially counteracting the progression of the disease. []

Q6: What is the molecular formula and weight of this compound?

A6: this compound has the molecular formula C15H23N3O4S and a molecular weight of 341.43 g/mol.

Q7: Are there spectroscopic techniques employed to characterize this compound?

A7: Yes, Fourier transform infrared (FTIR) spectroscopy has been utilized to analyze this compound both in its raw material form and in tablet formulations. [] This technique exploits the characteristic absorption of infrared radiation by chemical bonds to identify and quantify the compound. []

Q8: The provided research does not delve into Material Compatibility and Stability, Catalytic Properties, Computational Chemistry, and SAR. Why is this information not included in the Q&A?

A8: The scientific papers provided primarily focus on this compound's pharmacological properties, clinical applications, and analytical methods. As there is no mention of these specific aspects in the provided research, the Q&A does not address them.

Q9: What is known about the stability of this compound?

A9: Studies have investigated this compound's stability under various stress conditions, including acidic, alkaline, oxidative, photolytic, dry heat, and wet hydrolysis. [, ] These studies aim to understand its degradation pathways and develop stable formulations. [, ]

Q10: What formulation strategies have been explored to improve this compound's delivery and bioavailability?

A10: To enhance its therapeutic potential, researchers have investigated various delivery systems for this compound, including:

- Solid Lipid Nanoparticles (SLNs): this compound-loaded SLNs exhibited improved solubility and a 3-fold enhancement in bioavailability compared to the commercial product. [] This suggests that SLNs could be a promising strategy for enhancing the drug's therapeutic efficacy.

- Liquid Suppositories: This formulation demonstrated improved bioavailability in rats compared to this compound suspension. [] Liquid suppositories offer advantages such as ease of administration and rapid gelation at body temperature, potentially making them a viable alternative to conventional oral formulations.

- Thiolated Chitosan Microneedle Patches (LS-TC-MNPs): This novel approach has shown promising results in enhancing this compound's transdermal delivery. [] LS-TC-MNPs demonstrated good skin biocompatibility and significantly improved pharmacokinetics in comparison to oral this compound dispersion, suggesting their potential for enhanced therapeutic outcomes. []

Q11: The provided research does not delve into SHE Regulations. Why is this information not included in the Q&A?

A11: The scientific papers provided primarily focus on this compound's pharmacological properties, clinical applications, and analytical methods. As there is no mention of SHE Regulations in the provided research, the Q&A does not address them.

Q12: What is the typical route of administration for this compound, and how is it absorbed?

A12: this compound is commonly administered orally. [, , ] It is absorbed from the gastrointestinal tract, although its absorption can be slow and incomplete. [, ] Intramuscular injections have also been studied, particularly in acute settings. [, ]

Q13: What is the half-life of this compound?

A13: this compound has a relatively short half-life of approximately 6 hours. [, ] This short half-life necessitates multiple daily doses to maintain therapeutic levels. []

Q14: How is this compound metabolized, and what are the primary routes of excretion?

A14: While the provided research doesn't delve into specific metabolic pathways, it does indicate that this compound is primarily metabolized in the liver. Excretion occurs mainly through the kidneys. []

Q15: What in vitro and in vivo models have been used to study this compound's efficacy?

A15: Several studies have investigated the efficacy of this compound using:

- In vitro models: Endothelial cell cultures have been employed to demonstrate the antiangiogenic effects of vasoinhibin, a prolactin fragment whose levels are increased by this compound. []

- Animal Models: Rats have been used to evaluate the pharmacokinetics and bioavailability of different this compound formulations, including liquid suppositories and thiolated chitosan microneedle patches. [, ]

- Clinical Trials: Numerous clinical trials, including randomized controlled trials, have assessed this compound's efficacy in various conditions:

- Functional Dyspepsia: Studies have consistently shown that this compound significantly improves symptoms, particularly in patients with delayed gastric emptying. [, , ]

- Diabetic Gastroparesis: this compound has demonstrated efficacy in accelerating gastric emptying and improving glycemic control in patients with diabetic gastroparesis. [, ]

- Diabetic Retinopathy: A phase 2 clinical trial is currently underway to evaluate the therapeutic potential of this compound in diabetic retinopathy based on its ability to elevate prolactin and vasoinhibin levels in the vitreous humor. [, ]

Q16: What is known about the development of resistance to this compound?

A16: The provided research does not specifically address the development of resistance to this compound.

Q17: What are the known side effects and safety concerns associated with this compound?

A17: While generally well-tolerated, this compound can cause side effects, some of which can be serious. These include:

- Extrapyramidal Symptoms (EPS): As a dopamine antagonist, this compound may induce EPS, particularly in elderly patients and those with chronic kidney disease. [, , , ] These symptoms, which can include tremors, rigidity, and involuntary movements, are often reversible upon discontinuation of the drug. []

- Hyperprolactinemia: Elevated prolactin levels, while potentially beneficial in diabetic retinopathy, can lead to side effects like menstrual irregularities, galactorrhea (breast milk production), and sexual dysfunction. []

- Other Side Effects: Less common side effects may include drowsiness, fatigue, headache, and gastrointestinal disturbances. []

Q18: Are there specific drug delivery strategies being explored to target this compound to specific tissues?

A18: Yes, research is ongoing to develop targeted drug delivery systems for this compound, such as: * Thiolated chitosan microneedle patches, designed for enhanced transdermal delivery, hold promise for achieving localized drug delivery and potentially minimizing systemic side effects. []

Q19: What analytical methods are commonly used to quantify this compound?

A19: Several analytical techniques have been employed for the quantification of this compound:

- High-Performance Liquid Chromatography (HPLC): Both standard HPLC and RP-HPLC methods have been developed and validated for determining this compound concentrations in plasma and pharmaceutical formulations. [, , ]

- Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS): This highly sensitive and specific method has been utilized to measure this compound levels in human plasma for pharmacokinetic studies. [, ]

- UV Spectrophotometry: This technique, including derivative spectrophotometry, offers a simple and cost-effective method for quantifying this compound in pharmaceutical formulations. [, , ]

- High-Performance Thin Layer Chromatography (HPTLC): This technique enables the separation and quantification of this compound in pharmaceutical dosage forms. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。